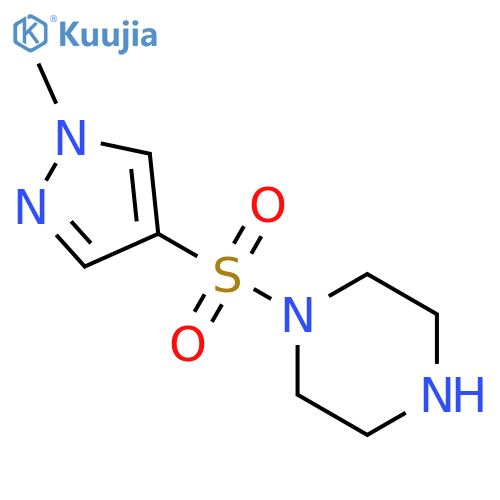Cas no 1005610-93-4 (1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine)

1005610-93-4 structure
商品名:1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine
CAS番号:1005610-93-4
MF:C8H14N4O2S
メガワット:230.287359714508
MDL:MFCD04969874
CID:2111583
PubChem ID:17024620
1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]Piperazine
- 1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine
- 1-(1-METHYLPYRAZOL-4-YLSULFONYL)PIPERAZINE
- 1-[(1-methyl-1h-pyrazole-4-)sulfonyl]piperazine
- 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- 1005610-93-4
- FQB61093
- 1-(1-methylpyrazol-4-yl)sulfonylpiperazine
- BBL034920
- AKOS000310221
- DA-30128
- VS-12751
- 1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperazine
- STK312420
- 1-(1-methyl-1 h-pyrazole-4-sulfonyl)-piperazine
- EN300-229601
- CS-0240671
-
- MDL: MFCD04969874
- インチ: InChI=1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3
- InChIKey: CPSSDNVHQXPARS-UHFFFAOYSA-N
- ほほえんだ: CN1C=C(C=N1)S(=O)(=O)N2CCNCC2
計算された属性
- せいみつぶんしりょう: 230.08374688Da
- どういたいしつりょう: 230.08374688Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-229601-0.25g |
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |
1005610-93-4 | 95% | 0.25g |
$89.0 | 2024-06-20 | |
| Chemenu | CM483385-1g |
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine |
1005610-93-4 | 97% | 1g |
$675 | 2022-09-04 | |
| Enamine | EN300-229601-1.0g |
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |
1005610-93-4 | 95% | 1.0g |
$181.0 | 2024-06-20 | |
| 1PlusChem | 1P00JF4L-100mg |
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |
1005610-93-4 | 95% | 100mg |
$136.00 | 2023-12-27 | |
| Enamine | EN300-229601-1g |
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |
1005610-93-4 | 95% | 1g |
$181.0 | 2023-09-15 | |
| A2B Chem LLC | AJ05269-50mg |
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine |
1005610-93-4 | 95% | 50mg |
$250.00 | 2024-04-20 | |
| 1PlusChem | 1P00JF4L-2.5g |
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |
1005610-93-4 | 95% | 2.5g |
$363.00 | 2023-12-27 | |
| A2B Chem LLC | AJ05269-250mg |
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine |
1005610-93-4 | 95% | 250mg |
$305.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05269-500mg |
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine |
1005610-93-4 | 95% | 500mg |
$366.00 | 2024-04-20 | |
| Enamine | EN300-229601-5.0g |
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |
1005610-93-4 | 95% | 5.0g |
$371.0 | 2024-06-20 |
1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
1005610-93-4 (1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine) 関連製品
- 1709-50-8(Benzenesulfonamide,N,N-diethyl-)
- 27106-49-6(1-(4-fluorobenzenesulfonyl)piperazine)
- 110408-11-2(Isoquinoline,8-(1-piperazinylsulfonyl)-)
- 21623-68-7(4-[(4-methylpiperazin-1-yl)sulfonyl]aniline)
- 17046-84-3(1,4-Ditosylpiperazine)
- 26103-49-1(3-(Piperidin-1-ylsulfonyl)pyridine)
- 16017-63-3(2-4-(Phenylsulfonyl)piperazino-1-ethanol)
- 121751-67-5(1-(4-methoxybenzenesulfonyl)piperazine)
- 14172-55-5(1-(benzenesulfonyl)piperazine)
- 205754-50-3(rac 7-Hydroxy Efavirenz)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1005610-93-4)1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine

清らかである:99%
はかる:1g
価格 ($):235.0